molecular formula C9H18O4 B6255538 tert-butyl 2-(3-hydroxypropoxy)acetate CAS No. 930294-38-5

tert-butyl 2-(3-hydroxypropoxy)acetate

Cat. No.: B6255538
CAS No.: 930294-38-5
M. Wt: 190.2
InChI Key:
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Description

Tert-butyl 2-(3-hydroxypropoxy)acetate: is an organic compound with the molecular formula C9H18O4. It is a colorless liquid that is used in various chemical syntheses and industrial applications. The compound features a tert-butyl ester group and a hydroxypropoxy side chain, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method to synthesize tert-butyl 2-(3-hydroxypropoxy)acetate involves the esterification of 2-(3-hydroxypropoxy)acetic acid with tert-butyl alcohol. This reaction typically uses an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

    2-(3-hydroxypropoxy)acetic acid+tert-butyl alcoholH2SO4tert-butyl 2-(3-hydroxypropoxy)acetate+H2O\text{2-(3-hydroxypropoxy)acetic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-(3-hydroxypropoxy)acetic acid+tert-butyl alcoholH2​SO4​​tert-butyl 2-(3-hydroxypropoxy)acetate+H2​O

  • Transesterification: : Another method involves the transesterification of methyl 2-(3-hydroxypropoxy)acetate with tert-butyl alcohol in the presence of a base catalyst like sodium methoxide.

    Methyl 2-(3-hydroxypropoxy)acetate+tert-butyl alcoholNaOMetert-butyl 2-(3-hydroxypropoxy)acetate+methanol\text{Methyl 2-(3-hydroxypropoxy)acetate} + \text{tert-butyl alcohol} \xrightarrow{\text{NaOMe}} \text{this compound} + \text{methanol} Methyl 2-(3-hydroxypropoxy)acetate+tert-butyl alcoholNaOMe​tert-butyl 2-(3-hydroxypropoxy)acetate+methanol

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and controlled reaction environments ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tert-butyl 2-(3-hydroxypropoxy)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the ester or hydroxypropoxy groups. For example, reacting with alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Properties

IUPAC Name

tert-butyl 2-(3-hydroxypropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4/c1-9(2,3)13-8(11)7-12-6-4-5-10/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTVEGAUNLLSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930294-38-5
Record name tert-butyl 2-(3-hydroxypropoxy)acetate
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